N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1343399-06-3
VCID: VC2947966
InChI: InChI=1S/C8H13NO2S2/c1-2-13(10,11)9-6-5-8-4-3-7-12-8/h3-4,7,9H,2,5-6H2,1H3
SMILES: CCS(=O)(=O)NCCC1=CC=CS1
Molecular Formula: C8H13NO2S2
Molecular Weight: 219.3 g/mol

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

CAS No.: 1343399-06-3

Cat. No.: VC2947966

Molecular Formula: C8H13NO2S2

Molecular Weight: 219.3 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide - 1343399-06-3

Specification

CAS No. 1343399-06-3
Molecular Formula C8H13NO2S2
Molecular Weight 219.3 g/mol
IUPAC Name N-(2-thiophen-2-ylethyl)ethanesulfonamide
Standard InChI InChI=1S/C8H13NO2S2/c1-2-13(10,11)9-6-5-8-4-3-7-12-8/h3-4,7,9H,2,5-6H2,1H3
Standard InChI Key TYVYDUAPXBGGLC-UHFFFAOYSA-N
SMILES CCS(=O)(=O)NCCC1=CC=CS1
Canonical SMILES CCS(=O)(=O)NCCC1=CC=CS1

Introduction

Chemical Structure and Identification

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide consists of a thiophene ring connected to a sulfonamide group through an ethyl linker. The thiophene component provides aromatic character, while the sulfonamide group offers hydrogen bonding capabilities that are critical for biological interactions. The compound is characterized by the following identifiers:

ParameterValue
CAS Number1343399-06-3
Molecular FormulaC₈H₁₃NO₂S₂
Molecular Weight219.32 g/mol
IUPAC NameN-[2-(2-thienyl)ethyl]ethanesulfonamide
SMILES CodeCCS(=O)(NCCC1=CC=CS1)=O
InChIInChI=1S/C8H13NO2S2/c1-2-13(10,11)9-6-5-8-4-3-7-12-8/h3-4,7,9H,2,5-6H2,1H3
InChI KeyTYVYDUAPXBGGLC-UHFFFAOYSA-N

The structural composition of this compound reflects a balanced arrangement of hydrophobic and hydrophilic elements, with the thiophene ring contributing to lipophilicity while the sulfonamide group enhances water solubility and hydrogen bonding capabilities .

Physical and Chemical Properties

PropertyDescription/Value
AppearanceLikely a crystalline solid at room temperature
SolubilityExpected to have moderate solubility in organic solvents; limited water solubility
Melting PointNot specified in available data
Boiling PointNot specified in available data

Chemical Reactivity

The compound contains several reactive sites that contribute to its chemical behavior:

  • The sulfonamide group (-SO₂NH-) can act as both a hydrogen bond donor and acceptor

  • The thiophene ring provides sites for electrophilic aromatic substitution reactions

  • The ethyl linker offers conformational flexibility to the molecule

These structural features suggest potential for various chemical transformations and interactions with biological targets .

Synthetic Methods

General Synthetic Approaches

The synthesis of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide typically involves the reaction between 2-(thiophen-2-yl)ethanamine and an appropriate sulfonylating agent. Based on synthetic methods for similar compounds, several approaches can be employed:

  • Reaction with ethanesulfonyl chloride in the presence of a base

  • Coupling with ethanesulfonic acid using appropriate coupling reagents

  • Nucleophilic displacement reactions with suitable ethanesulfonate esters

Structural Analysis

Structural Features

The molecular structure of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide incorporates several key components:

These structural elements combine to create a molecule with balanced physicochemical properties, potentially conducive to biological activity .

Comparison with Related Compounds

Several structural analogues of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide are documented in the literature, providing context for understanding its properties:

CompoundCAS NumberStructural DifferenceMolecular Weight
2-(Thiophen-2-yl)ethane-1-sulfonamide257889-66-0Lacks terminal ethyl group on sulfonamide191.3 g/mol
2-phenyl-N-[2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide1060246-76-5Contains phenyl group and thiophene at position 3295.4 g/mol

These structural variations can significantly impact physicochemical properties and biological activities, offering insights into structure-activity relationships .

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

The compound is classified with GHS pictogram GHS07, indicating an irritant substance .

Analytical Methods

Identification Techniques

Several analytical methods can be employed for the identification and characterization of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through ¹H and ¹³C NMR signals characteristic of thiophene and sulfonamide functionalities

  • Mass Spectrometry: Expected to show a molecular ion peak at m/z 219, with fragmentation patterns reflecting the thiophene and sulfonamide components

  • Infrared Spectroscopy: Would display characteristic absorption bands for sulfonamide (S=O stretching) and N-H stretching vibrations

  • High-Performance Liquid Chromatography (HPLC): Useful for purity determination and separation from structural analogues

These analytical approaches are essential for confirming the identity and purity of synthesized or purchased samples.

Future Research Directions

Structural Modifications

Future research on N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide might explore various structural modifications to enhance specific properties:

  • Introduction of substituents on the thiophene ring to modulate electronic properties

  • Variation of the linker length between thiophene and sulfonamide groups

  • Replacement of the terminal ethyl group with alternative alkyl or aryl substituents

  • Creation of conformationally restricted analogues to probe binding orientations

Such modifications could lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.

Biological Evaluation

Comprehensive biological assessment of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide would provide valuable insights into its potential applications:

  • Screening against panels of enzymes, receptors, and microorganisms

  • Evaluation of anticancer activity against various cell lines

  • Assessment of central nervous system effects in appropriate models

  • Investigation of pharmacokinetic properties and metabolic stability

These studies would establish a foundation for potential therapeutic applications and guide further structural optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator